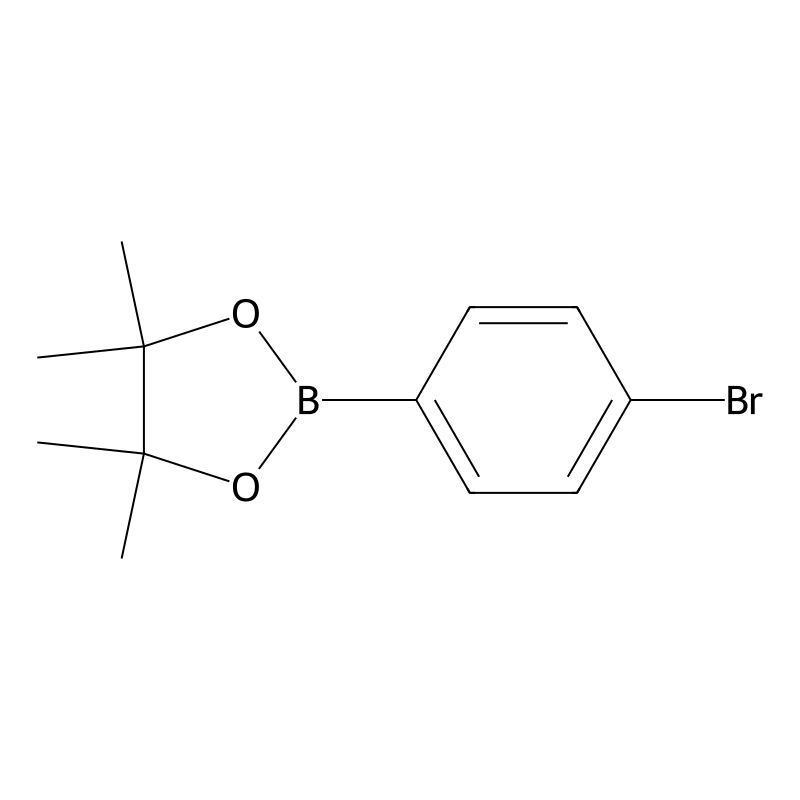

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications in Organic Chemistry:

-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Bromophenylboronic acid pinacol ester, is an organoboron compound commonly used as a building block in organic synthesis. Its structure features a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) bound to a 4-bromophenyl group. The pinacol ester moiety acts as a protecting group for the boronic acid, making it stable and air-tolerant, while the bromophenyl group serves as a reactive site for various coupling reactions.

This compound finds applications in the synthesis of diverse organic molecules, including:

- Pharmaceuticals: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For instance, it can be employed in the development of new drugs for cancer, neurodegenerative diseases, and infectious diseases [].

- Functional Materials: The compound can be incorporated into the design of functional materials with specific properties. Its applications in this field include the development of organic light-emitting diodes (OLEDs), organic solar cells, and catalysts.

Suzuki-Miyaura Coupling Reactions:

-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly valuable in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction widely used in organic synthesis. In this reaction, the carbon-boron bond of the pinacol ester reacts with another organic molecule containing a leaving group (e.g., chloride, bromide) to form a new carbon-carbon bond. This versatility allows for the efficient construction of complex organic molecules with diverse functionalities.

Additional Research Areas:

Beyond its applications in organic synthesis, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also being explored in other research areas, such as:

- Material Science: The compound is being investigated for its potential use in the development of new materials with desired properties, such as self-healing polymers and conductive materials.

- Biomedical Research: Studies are ongoing to explore the potential applications of this compound in drug delivery and bioimaging.

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique dioxaborolane structure. Its molecular formula is C₁₂H₁₆BBrO₂, and it has a molecular weight of approximately 282.97 g/mol. The compound features a bromophenyl group, which enhances its reactivity in various chemical transformations. The dioxaborolane moiety contributes to its stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry.

While there is no extensive data on the specific hazards of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, some general safety precautions should be followed when handling it:

- Wear gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Dispose of waste according to local regulations.

- Suzuki-Miyaura Coupling: This compound can be utilized as a boron source in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds from aryl halides and arylboron species .

- Nucleophilic Substitution: The bromine atom in the phenyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles .

- Formation of Boronic Acids: Upon hydrolysis, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can yield the corresponding boronic acid derivative, which has further applications in organic synthesis .

Several methods exist for synthesizing 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

- From Boronic Acid and Pinacol: A straightforward method involves reacting 4-bromophenylboronic acid with pinacol in acetonitrile under mild conditions. This reaction yields the desired dioxaborolane with high efficiency .text

4-Bromophenylboronic acid + Pinacol → 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Lithiation Method: Another approach involves lithiation of 4-bromophenyl compounds followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxoborolane in tetrahydrofuran at low temperatures .

The applications of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules through cross-coupling reactions.

- Material Science: The compound can be used to develop new materials with specific electronic or optical properties due to its unique structural characteristics.

- Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications owing to their biological activity.

Several compounds share structural similarities with 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

These comparisons highlight the uniqueness of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in terms of its reactivity and potential applications across various fields.

Esterification of 4-Bromophenylboronic Acid with Pinacol

The most straightforward approach to synthesizing 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the direct esterification of 4-bromophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) [1]. This condensation reaction typically proceeds under mild conditions, forming the boronate ester through elimination of water molecules [2].

Alternative synthetic protocols employ mechanochemical synthesis through simple grinding of boronic acid and pinacol without solvent [2]. This environmentally benign approach involves grinding a 1:1 mixture of 4-bromophenylboronic acid and pinacol for approximately 5 minutes, providing quantitative conversion to the desired boronate ester with excellent yields exceeding 90% [2]. The mechanochemical method offers advantages including reduced solvent consumption, shorter reaction times, and simplified purification procedures [2].

| Reaction Parameter | Solution Method | Mechanochemical Method |

|---|---|---|

| Reaction Time | 1.5 hours | 5 minutes |

| Temperature | 20°C | Room temperature |

| Yield | 99.7% | >90% |

| Solvent Required | Acetonitrile | None |

Catalytic Borylation of Aryl Halides

An alternative synthetic route involves the palladium-catalyzed borylation of 4-bromoaniline derivatives using bis(pinacolato)diboron as the boron source [3]. This Miyaura borylation reaction employs cerium oxide nanorods as a recyclable catalyst, demonstrating broad utility for aryl halide substrates including unactivated aryl chlorides [3]. The catalytic system tolerates various functional groups and provides valuable aryl boronate esters under neat reaction conditions [3].

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the carbon-boron bond [4]. Palladium-catalyzed systems utilizing ligands such as tricyclohexylphosphine and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl have demonstrated effectiveness for borylation of aryl chlorides at elevated temperatures [4].

Recent developments in continuous flow photolytic borylation provide metal-free alternatives for electron-rich aryl halides [5]. These photochemical processes generate triplet aryl cations through ultraviolet irradiation, facilitating borylation through anion-mediated mechanisms [5]. The flow setup offers enhanced efficiency compared to batch modes while maintaining good functional group tolerance [5].

Industrial-Scale Production Methodologies

Industrial production of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires optimization of reaction conditions to achieve high yields with minimal waste generation [6]. Commercial manufacturing employs continuous flow reactors to optimize heat transfer and minimize side reactions [7]. Automated systems regulate temperature within ±1°C, pressure control, and reagent stoichiometry to achieve yields exceeding 85% with purity greater than 98% [7].

Large-scale synthesis typically utilizes the pinacol esterification route due to its operational simplicity and high atom economy [8]. The industrial process involves continuous feeding of 4-bromophenylboronic acid and pinacol solutions into heated reactor vessels maintained at 70°C under atmospheric pressure [7]. Residence times of approximately 2 hours ensure complete conversion while minimizing thermal decomposition [7].

| Industrial Parameter | Optimized Value |

|---|---|

| Operating Temperature | 70°C |

| Pressure | 1 atmosphere |

| Residence Time | 2 hours |

| Catalyst Loading | Triethylamine (0.5 mol%) |

| Solvent System | Tetrahydrofuran |

| Target Yield | >85% |

| Product Purity | >98% |

Scale-up considerations include efficient heat removal during the exothermic esterification reaction and implementation of continuous distillation for solvent recovery [9]. Industrial facilities incorporate reactive distillation columns to simultaneously conduct the esterification reaction and separate products from unreacted starting materials [9]. This integrated approach reduces capital investment requirements and minimizes product losses compared to traditional multi-step separation processes [9].

Quality control measures during industrial production include real-time monitoring of boron content through inductively coupled plasma mass spectrometry analysis [8]. Production facilities maintain strict temperature control to prevent hydrolysis of the moisture-sensitive boronate ester products [8]. Inert atmosphere handling and anhydrous solvent systems are essential for maintaining product quality during large-scale operations [8].

Advanced Purification Techniques

Purification of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane presents unique challenges due to the moisture sensitivity and potential hydrolysis of boronate esters [10]. Traditional silica gel chromatography often results in compound decomposition through over-adsorption and hydrolysis reactions [11]. Advanced purification methods have been developed to address these limitations while maintaining product integrity.

Boric acid-impregnated silica gel chromatography represents a significant advancement for boronate ester purification [11]. This modified stationary phase suppresses hydrolysis reactions by maintaining an anhydrous environment and preventing over-adsorption of boronate compounds [11]. The impregnation process involves treating silica gel with boric acid solutions, creating a protective surface that stabilizes boronate esters during chromatographic separation [11].

Supercritical fluid chromatography using 2,2,2-trifluoroethanol as co-solvent provides excellent stability for boronate esters compared to traditional alcoholic mobile phases [12]. This technique successfully controls degradation by replacing methanol with trifluoroethanol, which demonstrates reduced reactivity toward boronate functional groups [12]. The method offers improved selectivity and resolution while reducing co-solvent percentage requirements for elution [12].

| Purification Method | Advantages | Yield Recovery |

|---|---|---|

| Standard Silica Gel | Simple procedure | 60-70% |

| Boric Acid-Impregnated Silica | Reduced hydrolysis | 85-90% |

| Supercritical Fluid Chromatography | Enhanced stability | 90-95% |

| Crystallization from Hexane | High purity | 80-85% |

High-performance liquid chromatography analysis requires non-aqueous and aprotic diluents to prevent rapid sample degradation [10]. Reversed-phase separations employ highly basic mobile phases at pH 12.4 with ion pairing reagents to achieve adequate retention and separation [10]. These specialized conditions stabilize the boronate ester while providing acceptable chromatographic performance [10].

Crystallization-based purification offers an alternative approach utilizing the favorable solubility characteristics of boronate esters [13]. Slow cooling crystallization from appropriate solvent systems produces high-purity crystals with consistent quality [13]. The process requires careful solvent selection to achieve high solubility at elevated temperatures while maintaining low solubility at room temperature [13].

Spectroscopic Characterization

Boron-11 Nuclear Magnetic Resonance Spectral Analysis

Boron-11 nuclear magnetic resonance spectroscopy provides definitive characterization of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane through observation of the characteristic boron chemical environment [14]. The compound exhibits a distinctive boron-11 chemical shift in the range of 26-31 parts per million, consistent with tricoordinate boron atoms in aromatic boronate esters [15].

The boron-11 nucleus possesses a nuclear spin of 3/2, resulting in quadrupolar broadening of the nuclear magnetic resonance signal [16]. Chemical shift anisotropy effects become apparent at high magnetic field strengths (21.1 Tesla), with tensor spans ranging from 10-40 parts per million for aromatic boronate esters [15]. The quadrupolar coupling constant for 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically measures 2.7-2.9 megahertz, indicating moderate quadrupolar interactions [15].

| Boron-11 NMR Parameter | Typical Value |

|---|---|

| Chemical Shift | 26-31 ppm |

| Quadrupolar Coupling Constant | 2.7-2.9 MHz |

| Asymmetry Parameter | 0.4-0.6 |

| Tensor Span | 10-40 ppm |

| Line Width | >10 Hz |

Temperature-dependent boron-11 nuclear magnetic resonance studies reveal dynamic exchange processes involving coordination of Lewis bases to the boron center [17]. The addition of fluoride ions generates trifluoroborate complexes, producing characteristic resonances at 3 parts per million that serve as diagnostic signals for boron-11 quantification [17]. This fluoride coordination method enables accurate determination of boronate ester concentrations in complex mixtures [17].

Computational density functional theory calculations using the revPBE functional provide excellent correlation with experimental boron-11 chemical shifts [15]. These theoretical approaches enable prediction of nuclear magnetic resonance parameters based on molecular geometry and electronic structure, facilitating structural assignment of unknown boronate derivatives [15].

Proton and Carbon-13 Nuclear Magnetic Resonance Fingerprinting

Proton nuclear magnetic resonance spectroscopy of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits characteristic aromatic signals in the 7.5-7.7 parts per million region [1]. The para-disubstituted benzene ring produces two distinct multipets: the protons ortho to boron appear as a doublet at 7.66 parts per million (coupling constant = 8.4 hertz), while the protons ortho to bromine resonate as a doublet at 7.50 parts per million (coupling constant = 8.4 hertz) [1].

The tetramethyl substituents of the dioxaborolane ring generate a characteristic singlet at 1.34 parts per million, integrating for twelve protons [1]. This signal represents the four equivalent methyl groups attached to the quaternary carbon atoms of the pinacol backbone [18]. The chemical shift value reflects the electron-withdrawing influence of the adjacent oxygen atoms and the boron center [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information through observation of aromatic and aliphatic carbon environments [18]. The aromatic carbon atoms exhibit characteristic chemical shifts: the carbon attached to boron appears around 135-140 parts per million, while the carbon bearing the bromine substituent resonates near 125-130 parts per million [18]. The quaternary carbon atoms of the dioxaborolane ring typically appear at 83-84 parts per million, with the associated methyl carbons resonating at 24-25 parts per million [18].

| NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to B) | 7.66 | Doublet (J = 8.4 Hz) | 2H |

| Aromatic H (ortho to Br) | 7.50 | Doublet (J = 8.4 Hz) | 2H |

| Dioxaborolane CH₃ | 1.34 | Singlet | 12H |

| Aromatic C (ipso to B) | 135-140 | - | - |

| Aromatic C (ipso to Br) | 125-130 | - | - |

| Quaternary C | 83-84 | - | - |

| Methyl C | 24-25 | - | - |

Two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy and heteronuclear single quantum coherence provide additional structural confirmation [19]. These techniques establish connectivity patterns between proton and carbon nuclei, enabling unambiguous assignment of all nuclear magnetic resonance signals [19]. The coupling patterns observed in the aromatic region confirm the para-substitution pattern of the bromophenyl ring [20].

Mass Spectrometric Profiling

Mass spectrometric analysis of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under electron ionization conditions reveals characteristic fragmentation patterns [21]. The molecular ion peak appears at mass-to-charge ratio 282/284, displaying the distinctive isotope pattern associated with bromine-containing compounds [22]. The bromine isotope pattern shows peaks separated by two mass units with intensity ratios reflecting the natural abundance of bromine-79 and bromine-81 isotopes [22].

Principal fragmentation pathways include loss of methyl radicals from the dioxaborolane ring, producing prominent peaks at mass-to-charge ratios 267/269 [23]. Alpha-cleavage adjacent to the boron center generates fragment ions through homolytic bond scission, characteristic of organoborane compounds under electron ionization conditions [21]. The base peak typically corresponds to the bromophenyl cation at mass-to-charge ratio 157/159, formed through complete loss of the dioxaborolane moiety [24].

| Fragment Ion | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion | 282/284 | 15-25% | [M]⁺ |

| Loss of CH₃ | 267/269 | 40-60% | [M-15]⁺ |

| Bromophenyl | 157/159 | 100% (base peak) | [C₆H₄Br]⁺ |

| Loss of Br | 203 | 20-30% | [M-79]⁺ |

| Pinacol fragment | 101 | 15-25% | [C₆H₁₂O₂-15]⁺ |

High-resolution mass spectrometry enables precise molecular formula determination and confirms the elemental composition [21]. Electrospray ionization provides gentler ionization conditions, often preserving the molecular ion while minimizing extensive fragmentation [21]. Tandem mass spectrometry experiments allow detailed investigation of fragmentation mechanisms and structural elucidation of unknown impurities [21].

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits remarkable thermodynamic stability under ambient conditions, representing a significant improvement over free boronic acids. The compound maintains its structural integrity at room temperature for extended periods when stored appropriately [1] [2].

The thermal stability profile demonstrates tolerance to elevated temperatures up to approximately 200°C, beyond which decomposition occurs with breakdown of the dioxaborolane moiety [3]. This thermal stability enables synthetic manipulations under moderately elevated temperatures without compromising the boronic ester functionality.

Crystallographic analysis reveals that the compound crystallizes as white to almost white crystalline material with a melting point range of 69-73°C (literature value: 71°C) [1] [2]. The exact molecular mass of 282.042664 Da corresponds precisely to the molecular formula C₁₂H₁₆BBrO₂ [4]. The polar surface area of 18.46 Ų indicates moderate polarity, contributing to its selective solubility characteristics [4].

Vapor pressure measurements at 25°C show negligible volatility (0.0 ± 0.7 mmHg), confirming the compound's stability under standard atmospheric conditions [4]. The flash point of 149.8 ± 23.2°C indicates reasonable thermal safety margins for laboratory handling [4].

Unlike free boronic acids that readily undergo dehydration to form boroxines, the pinacol ester protection significantly enhances stability by preventing intermolecular condensation reactions [5]. The six-membered dioxaborolane ring adopts a chair-like conformation that minimizes steric strain while maintaining the trigonal planar geometry around the boron center [6].

Solubility Characteristics in Organic Media

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates excellent solubility in chloroform and other halogenated solvents, with pinacol boronic esters generally showing superior dissolution compared to their corresponding free acids [7] [8]. The calculated LogP value of 2.748 indicates favorable lipophilicity for organic solvent systems [4].

Ketone solvents such as acetone provide moderate to high solubility, making them suitable for synthetic applications [7] [8]. Tetrahydrofuran (THF) serves as an effective solvent for many boronic ester transformations, though care must be taken to avoid peroxide contamination that could lead to oxidative degradation [9].

Ether solvents including diethyl ether show moderate solubility characteristics [7] [8]. The solubility profile differs markedly from pinacol ester analogs, where substrate-specific variations can be substantial. For example, DEA (diethanolamine) boronic esters show characteristically low solubility in low-to-moderately polar solvents, contrasting with the more variable behavior of pinacol esters [10].

Protic solvents such as methanol present challenges due to potential hydrolysis reactions, particularly under conditions that favor nucleophilic attack on the boron center [11] [12]. DMSO (dimethyl sulfoxide) provides excellent solvation for polar boronic ester derivatives, with some examples showing solubility exceeding 200 mg/mL [13].

Hydrocarbon solvents including methylcyclohexane and n-heptane demonstrate poor solubility for bromophenyl boronic esters, reflecting the polar nature of the dioxaborolane functionality [7] [8]. Water solubility remains negligible due to the hydrophobic aromatic and pinacol ester components [11] [12] [14].

Comparative solubility studies with phenylboronic acid pinacol esters reveal that differences between particular solvents are generally small for pinacol derivatives, while azaester analogs show more significant solvent-dependent variations [7]. The highest solubility for pinacol esters is typically observed in chloroform, with the lowest in aliphatic hydrocarbons [7] [8].

Hydrolytic Stability Under Varied pH Conditions

Hydrolytic stability of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits strong pH dependence, with marked acceleration of ester cleavage under physiological conditions [15] [16]. At pH 7.4, the compound undergoes moderate hydrolysis with half-lives ranging from 10-60 minutes, significantly faster than under neutral or slightly acidic conditions [15] [16].

Acidic conditions (pH < 4) promote accelerated hydrolysis through proton catalysis mechanisms that enhance nucleophilic attack on the electron-deficient boron center [15] [16]. The kinetics follow specific acid catalysis patterns, where the neutral trigonal boronic ester undergoes direct hydrolysis with rate constant acceleration proportional to H⁺ concentration [17].

Basic conditions (pH > 9) demonstrate complex behavior involving self-catalysis and auto-catalysis effects [15] [17]. Under these conditions, hydroxide-mediated hydrolysis competes with internal catalytic processes involving the boronic acid products themselves. Studies reveal that pH values close to the pKa of the resulting boronic acid show particularly rapid hydrolysis rates due to self-catalytic acceleration [17].

Mechanistic studies indicate that hydrolysis proceeds through initial nucleophilic attack by water or hydroxide on the boron center, followed by C-O bond cleavage and release of pinacol [16]. The electron-withdrawing bromophenyl substituent influences the electrophilicity of boron, affecting both the thermodynamics and kinetics of the hydrolysis process [16].

pH-rate profiles demonstrate that the reaction rate increases dramatically near physiological pH, with substantial acceleration observed between pH 6.5 and 8.5 [18]. Above pH 12, the reaction can be temporarily paused due to deprotonation effects that alter the speciation of reactive intermediates [18].

Comparative stability studies with other phenylboronic pinacol esters reveal that para-substituted derivatives generally show faster hydrolysis than ortho-substituted analogs, with electron-withdrawing groups enhancing the rate of ester cleavage [16]. The theoretical pKa values for bromophenylboronic acids (approximately 8.8-9.2) influence the pH-dependent hydrolysis behavior [16].

Buffer effects significantly impact hydrolysis kinetics, with phosphate buffers at pH 7.4 showing markedly faster ester cleavage compared to unbuffered solutions [16]. This acceleration reflects the importance of general base catalysis in the hydrolysis mechanism.

Coordination Chemistry with Transition Metals

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in diverse coordination modes with transition metals, primarily through the Lewis acidic boron center and the electron-rich aromatic bromide substituent [6] [19]. The empty p-orbital on the trigonal boron provides capacity for coordinative bond formation with electron-rich transition metal centers [6].

Palladium coordination represents the most synthetically significant interaction, particularly in Suzuki-Miyaura cross-coupling reactions [20]. The boronic ester undergoes transmetalation with palladium(II) intermediates through initial coordination to form palladium-boronate complexes [20]. Kinetic studies reveal sigmoidal profiles for pinacol and neopentyl boronic esters, suggesting that reaction products influence the rate of transmetalation [20].

Complexation mechanisms involve initial binding of the boronic ester to palladium centers, facilitated by the Lewis acidic nature of boron [20]. The formation of T-shaped complexes provides pathways for subsequent transmetalation events, with the boronic acid byproducts potentially breaking Pd-μOH-Pd bonds in dimeric palladium species [20].

Rhodium and iridium complexes demonstrate reactivity patterns involving B-B bond activation when boronic esters interact with diborane reagents [19]. Bisboryl complexes of these metals can be obtained through displacement of labile ligands, with the resulting complexes showing characteristic boron-boron interactions [19].

Coordination number changes frequently accompany metal-boron interactions, with the boron center transitioning from trigonal planar (coordination number 3) to tetrahedral (coordination number 4) upon Lewis base coordination [6] [21]. This geometry change significantly affects the electronic properties and reactivity of the boronic ester.

N-donor ligand coordination to boronic esters creates N→B coordinative bonds that have proven valuable for constructing supramolecular architectures [6]. The resulting tetrahedral boron centers enable formation of complex molecular assemblies including macrocycles and polymeric structures [6].

Metallaborane complexes can form through direct coordination of the boronic ester to transition metal centers, creating structures analogous to metallaboratranes [19]. These complexes show characteristic 11B-NMR signals indicative of four-coordinate boron environments [19].

Lewis acid-base interactions with transition metals often involve the bromide substituent as well as the boron center, creating potential for bidentate coordination modes [22]. The bromophenyl group can participate in π-coordination or serve as a leaving group in substitution reactions [23].

Comparative Reactivity with Ortho-Substituted Analogues

Substitution pattern effects in bromophenyl boronic esters demonstrate significant positional dependence on both chemical reactivity and physical properties [24] [23]. Ortho-substituted analogues such as 2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane show markedly different behavior compared to the para-substituted target compound [25] [23].

2-Bromophenyl boronic esters exhibit unique reactivity as benzyne precursors under appropriate conditions [23]. Treatment with strong bases and palladium catalysts enables elimination of the bromide substituent with concurrent formation of highly reactive benzyne intermediates [23]. This contrasts sharply with para-substituted derivatives, which do not undergo analogous eliminations due to geometric constraints [23].

Steric effects in ortho-substituted systems create conformational restrictions that influence both thermodynamic stability and kinetic reactivity [24]. The proximity of the bromine substituent to the boronic ester functionality can lead to intramolecular interactions that alter the electronic properties of the boron center [24].

Electronic effects vary significantly between substitution patterns [26]. Para-substitution provides direct conjugation between the bromine substituent and the boronic ester, while ortho-substitution introduces both steric and electronic perturbations that affect reactivity [26]. Meta-substitution represents an intermediate case with primarily inductive effects [26].

Cross-coupling reactivity differs substantially between positional isomers [24]. Para-bromophenyl derivatives typically show higher reactivity in Suzuki-Miyaura reactions due to optimal electronic activation, while ortho-substituted analogues may suffer from steric hindrance effects [24]. Meta-substituted compounds often provide balanced reactivity profiles [24].

Hydrolytic stability comparisons reveal that ortho-substituted boronic esters generally show enhanced stability compared to para-substituted derivatives [27]. This enhanced stability likely results from intramolecular hydrogen bonding or electronic stabilization effects that reduce the electrophilicity of the boron center [27].

Coordination behavior with transition metals varies significantly across substitution patterns [24]. Ortho-substituted derivatives can potentially chelate metal centers through both the boronic ester and bromide functionalities, while para-substituted compounds are limited to monodentate coordination modes [24].

Mechanistic pathways in various transformations show distinct preferences based on substitution patterns [24]. Meta-substituted benzynes produced from appropriate precursors give characteristic 3:1 product ratios favoring non-C3 symmetric materials, providing mechanistic insights into benzyne formation processes [23].